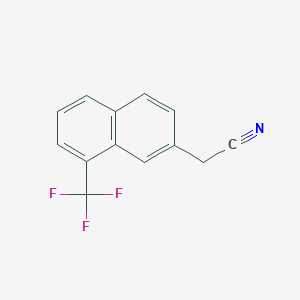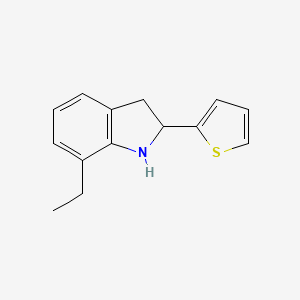
7-Ethyl-2-(thiophen-2-yl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethyl-2-(thiophen-2-yl)indoline is a heterocyclic compound that features an indoline core substituted with an ethyl group at the 7th position and a thiophene ring at the 2nd position. Indoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the thiophene ring further enhances its chemical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-2-(thiophen-2-yl)indoline typically involves the construction of the indoline core followed by the introduction of the ethyl and thiophene substituents. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indoline core. Subsequent alkylation and thiophene substitution can be achieved through various organic reactions, such as Friedel-Crafts alkylation and cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-Ethyl-2-(thiophen-2-yl)indoline can undergo various chemical reactions, including:
Oxidation: The indoline core can be oxidized to form indole derivatives.
Reduction: Reduction reactions can modify the thiophene ring or the indoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Aplicaciones Científicas De Investigación
7-Ethyl-2-(thiophen-2-yl)indoline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: Indoline derivatives are explored for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound’s unique chemical properties make it useful in the development of materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 7-Ethyl-2-(thiophen-2-yl)indoline involves its interaction with specific molecular targets and pathways. The indoline core can interact with various biological receptors, while the thiophene ring may enhance binding affinity and specificity. These interactions can modulate cellular processes, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
7-Ethylindoline: Lacks the thiophene ring, resulting in different chemical and biological properties.
2-(Thiophen-2-yl)indoline: Similar structure but without the ethyl group, affecting its reactivity and applications.
7-Methyl-2-(thiophen-2-yl)indoline: Substitution with a methyl group instead of an ethyl group, leading to variations in chemical behavior.
Uniqueness
7-Ethyl-2-(thiophen-2-yl)indoline’s unique combination of the indoline core, ethyl group, and thiophene ring distinguishes it from other compounds. This specific structure imparts unique chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H15NS |
|---|---|
Peso molecular |
229.34 g/mol |
Nombre IUPAC |
7-ethyl-2-thiophen-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H15NS/c1-2-10-5-3-6-11-9-12(15-14(10)11)13-7-4-8-16-13/h3-8,12,15H,2,9H2,1H3 |
Clave InChI |
NUOGUAWALSKAHK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC2=C1NC(C2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


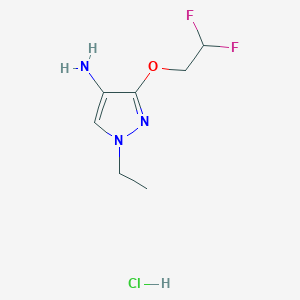
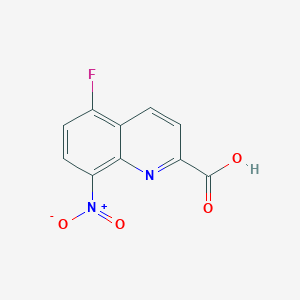

![3-(Cyclohex-2-en-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11877085.png)

![2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B11877098.png)
![7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11877099.png)

![Indolo[2,1-b]quinazolin-12(6H)-one](/img/structure/B11877112.png)
![5-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11877125.png)

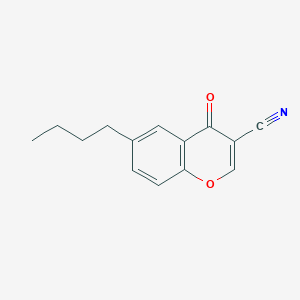
![1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11877136.png)
